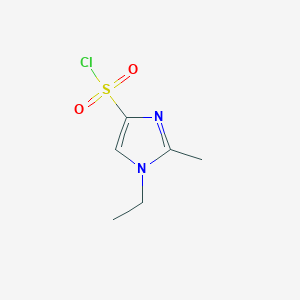![molecular formula C14H20N2O3 B1453962 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 1039993-12-8](/img/structure/B1453962.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Potential
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid and its derivatives have been studied for their potential as antidepressants. Notably, certain derivatives have shown dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as a new class of antidepressant drugs. For instance, 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, closely related to the chemical , have demonstrated nanomolar affinity for both 5-HT1A receptors and serotonin transporters, suggesting their effectiveness in treating depression (Orus et al., 2002).
Therapeutic Agent Synthesis
The compound has been utilized as an intermediate in the synthesis of potent PPARpan agonists. These agonists are significant due to their role in regulating metabolism and inflammation. An efficient seven-step synthesis of such an agonist using this compound as a starting point has been reported, indicating the compound's utility in complex drug synthesis processes (Guo et al., 2006).
Analgesic and Anti-inflammatory Properties
Research has explored the analgesic and anti-inflammatory properties of compounds related to this compound. For example, phthaloylimidoalkyl derivatives containing a 2-methoxyphenyl piperazine moiety have demonstrated significant anti-inflammatory and analgesic activities. This highlights the potential of this compound and its derivatives in developing new treatments for pain and inflammation (Okunrobo & Usifoh, 2006).
Bacterial Persistence Eradication
A specific derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was found to selectively kill bacterial persisters that are tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is crucial in addressing the challenge of bacterial persistence in infections and could pave the way for new treatments (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, which can result in various physiological effects .
Biochemical Pathways
The alpha1-adrenergic receptors, the targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action can potentially affect the biochemical pathways related to these conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence their function and subsequently affect the physiological processes they are involved in .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the viability of MCF-10A cells, a non-tumorigenic epithelial cell line, with specific IC50 values . Additionally, it can modulate cell signaling pathways by interacting with alpha1-adrenergic receptors, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors . This binding can result in downstream effects on gene expression and cellular function, including the modulation of signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, specific dosages have been shown to produce loss of cell viability in MCF-10A cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these processes is essential for developing targeted therapies and improving the compound’s efficacy.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNSBMYUKGODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
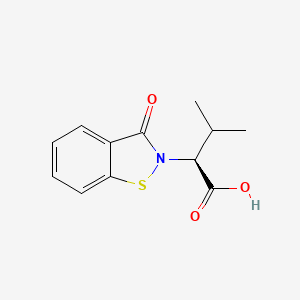
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
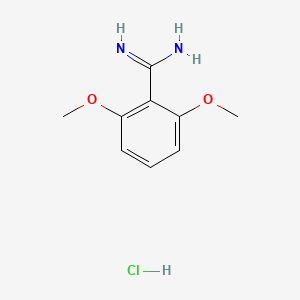
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
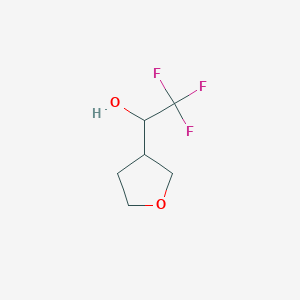
![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
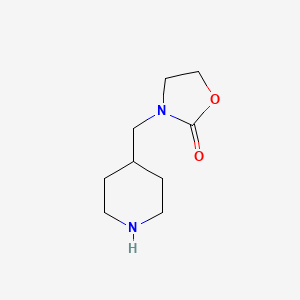
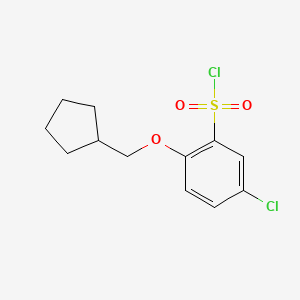
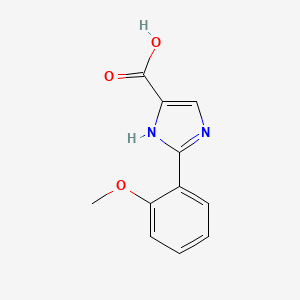

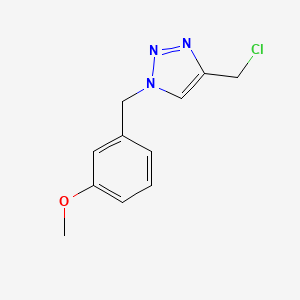
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
